molecular formula C14H20ClNO B2830304 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide CAS No. 790270-88-1

2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide

Cat. No.: B2830304
CAS No.: 790270-88-1
M. Wt: 253.77
InChI Key: ZKJYXNBRCJSCAB-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone linked to a substituted phenethyl group. The phenethyl moiety contains a 4-isobutylphenyl substituent, which introduces steric bulk and lipophilicity. For example, similar compounds serve as precursors for heterocyclic compounds (e.g., piperazinediones, thiadiazoles) or active ingredients in pesticides . The isobutyl group likely enhances hydrophobicity, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJYXNBRCJSCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide involves the reaction of 1-chloro-4-isobutylbenzene with acetamide under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dimethylformamide (DMF) or ionic liquids. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce the environmental impact. Electrocarboxylation techniques have also been explored as a greener alternative for synthesizing related compounds .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups .

Scientific Research Applications

The applications of 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide are varied, primarily centering on its role as a chemical intermediate and its potential in pharmacological applications .

Chemical Properties and Structure
this compound has the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . Key structural features include a chloro group and an isobutylphenyl ethyl group attached to an acetamide structure.

Key Properties :

  • IUPAC Name : 2-chloro-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide
  • InChI : InChI=1S/C14H20ClNO/c1-10(2)8-12-4-6-13(7-5-12)11(3)16-14(17)9-15/h4-7,10-11H,8-9H2,1-3H3,(H,16,17)
  • Molecular Weight : 253.77 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 1
  • Topological Polar Surface Area : 29.1 Ų

Scientific Research Applications

  • As a Chemical Intermediate: this compound is used as a chemical building block in the synthesis of more complex molecules. The chloro group on the acetamide structure allows for further chemical modifications and functionalization.
  • Synthesis of Triazole-based Acetamides: Structural hybrids of 1,2,4-triazole and acetamides have been synthesized using chemical derivatization of 2-(4-isobutylphenyl)propanoic acid . These compounds are of interest due to their potential pharmacological activities .
  • Drug Development : Acetamide derivatives, in general, have applications in treating diseases caused by excessive products formed by the enzyme aldose reductase . These derivatives can inhibit aldose reductase, which is beneficial in managing conditions such as diabetes and galactosemia .
  • Antimicrobial Research: Derivatives of ibuprofen, which share structural similarities with this compound, have been synthesized and evaluated for antimicrobial and antimycobacterial activities .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the isobutylphenyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The substituent on the phenyl ring significantly impacts electronic, steric, and solubility properties. Key analogues include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide 4-fluorophenyl 215.65 Intermediate; fluorine enhances electronegativity and hydrogen-bonding potential .
2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide 4-methylphenyl 211.70 (calculated) Intermediate; methyl group increases steric hindrance moderately .
2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide 4-methoxyphenyl 227.70 (calculated) Methoxy group improves solubility in polar solvents .
2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide Naphthyl 259.74 (calculated) Extended aromatic system enhances UV activity and π-π stacking .

Key Trends :

  • Electron-withdrawing groups (e.g., -F) increase reactivity in nucleophilic substitutions.
  • Bulky substituents (e.g., isobutyl, naphthyl) reduce solubility but improve lipid membrane permeability .

Agrochemical Derivatives

Chloroacetamides are prominent in pesticide chemistry.

Compound Name Substituents Application Key Features References
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl, methoxymethyl Herbicide Methoxymethyl group enhances soil mobility and bioavailability .
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Thienyl, methoxyalkyl Pre-emergence herbicide Thienyl group improves photostability .
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2-propoxyethyl Rice field herbicide Propoxy chain increases water solubility .

Comparison with Target Compound : The 4-isobutylphenyl group in the target compound may confer greater soil persistence compared to alachlor’s methoxymethyl group, but reduced water solubility could limit herbicidal applications .

Biological Activity

2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide is an acetamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The compound features a chloro substituent and an isobutylphenyl moiety, which are significant for its biological interactions. The presence of these functional groups may influence the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research on this compound has revealed several key biological activities:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of acetamides have shown promising results in inhibiting cell viability in breast carcinoma (MCF-7) and other cancer types through mechanisms involving apoptosis induction and modulation of key proteins like Bcl-2 and caspases .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among acetamides. This can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects with IC50 values comparable to established anticancer agents. For example, a related study reported IC50 values ranging from 20 to 40 µg/mL across various derivatives against cancer cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity was explored through Western blotting analysis, revealing that treatment with the compound led to a significant decrease in Bcl-2 expression and an increase in pro-apoptotic markers such as caspase-3 . This suggests that the compound may induce apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Data Summary

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism
This compoundMCF-739.667Apoptosis induction via Bcl-2 downregulation
Related Acetamide DerivativeHT-2920.667Inhibition of cell viability through caspase activation
Another DerivativeJurkat E6.133.565Cytotoxicity linked to ERK pathway inhibition

Q & A

Basic Research Questions

Q. How can the synthetic route for 2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using a multi-step approach. For example, employ nucleophilic substitution of 2-chloroacetyl chloride with the amine precursor under controlled anhydrous conditions. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and validate purity using melting point analysis and NMR spectroscopy. Reaction parameters from structurally analogous compounds suggest using dichloromethane as a solvent and triethylamine as a base to minimize side reactions .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to verify the acetamide backbone and isobutylphenyl substituents. Use FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and chloroacetamide (C-Cl, ~700 cm⁻¹) functional groups. For crystalline samples, X-ray crystallography (as in ) resolves intramolecular interactions like C–H···O bonds. Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to validate assignments .

Advanced Research Questions

Q. How can intramolecular interactions (e.g., hydrogen bonding) in this compound be analyzed to predict conformational stability?

  • Methodological Answer : Perform single-crystal X-ray diffraction to map non-covalent interactions, such as C–H···O hydrogen bonds (observed in analogous N-(substituted phenyl)acetamides ). Complement with molecular dynamics simulations to study conformational flexibility in solution. Compare simulated and experimental IR/Raman spectra to identify vibrational modes influenced by these interactions .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?

  • Methodological Answer : Standardize bioassay protocols (e.g., MIC testing against Gram-positive/negative strains) to minimize variability. Assess the role of impurities by correlating bioactivity with HPLC purity (>95%). Use structure-activity relationship (SAR) studies: modify the isobutylphenyl group or chloroacetamide moiety and compare activity trends. For example, highlights how substituent electronegativity impacts receptor modulation .

Q. What computational strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for reactivity descriptors) and docking simulations to predict binding affinity to targets like cyclooxygenase or kinase enzymes. Use ICReDD’s reaction path search methods ( ) to prioritize synthetic routes for high-scoring derivatives. Validate predictions with in vitro assays and ADMET profiling .

Data Contradiction and Validation

Q. How can discrepancies in reported solubility or stability data for this compound be systematically addressed?

  • Methodological Answer : Replicate experiments under controlled conditions (pH, temperature, solvent polarity). Use dynamic light scattering (DLS) to monitor aggregation in aqueous media. Compare stability in inert vs. oxidative atmospheres via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Cross-validate results with peer-reviewed databases like PubChem or NIST .

Structural and Mechanistic Studies

Q. What experimental and computational tools are recommended for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. Perform in situ NMR or Raman spectroscopy to detect intermediates. Pair with ab initio molecular dynamics (AIMD) simulations to map energy barriers. ’s integrated computational-experimental workflow is a validated framework for such studies .

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